molecular formula C17H22N2O B182868 N-(4-aminophenyl)adamantane-1-carboxamide CAS No. 121768-35-2

N-(4-aminophenyl)adamantane-1-carboxamide

Cat. No.: B182868
CAS No.: 121768-35-2
M. Wt: 270.37 g/mol
InChI Key: XGGLTPOHAVZWGU-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)adamantane-1-carboxamide is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. One common method is the Friedel-Crafts alkylation reaction, where adamantane is reacted with acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution . Another approach involves the condensation of 1-adamantanecarboxylic acid with aromatic amines under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted adamantane derivatives with diverse functional groups, such as alkenes, alkynes, arenes, and carbonyl compounds .

Scientific Research Applications

N-(4-aminophenyl)adamantane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid scaffold that can enhance binding affinity to biological targets, such as enzymes and receptors. The compound may modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-adamantylamine
  • 1-adamantanecarboxylic acid
  • 1-adamantanol
  • 1-adamantylideneadamantane

Uniqueness

N-(4-aminophenyl)adamantane-1-carboxamide stands out due to its unique combination of the adamantane core with an aminophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-aminophenyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGLTPOHAVZWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395966
Record name N-(4-aminophenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121768-35-2
Record name N-(4-aminophenyl)adamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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